CID 136250523

Description

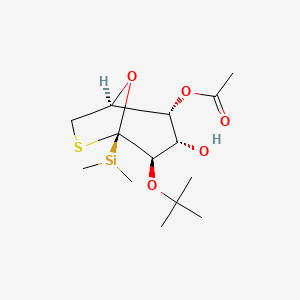

CID 136250523 is a chemical compound whose structural and functional characteristics have been partially elucidated through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . GC-MS analysis of this compound revealed distinct chromatographic peaks (Figure 1B), with its content varying across vacuum distillation fractions (Figure 1C), indicating volatility-dependent separation properties .

Properties

Molecular Formula |

C14H25O5SSi |

|---|---|

Molecular Weight |

333.50 g/mol |

InChI |

InChI=1S/C14H25O5SSi/c1-8(15)17-11-9-7-20-14(18-9,21(5)6)12(10(11)16)19-13(2,3)4/h9-12,16H,7H2,1-6H3/t9-,10+,11+,12-,14-/m1/s1 |

InChI Key |

QVYLSMUMUZNWHR-OIRVYTLQSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2CS[C@](O2)([C@@H]([C@H]1O)OC(C)(C)C)[Si](C)C |

Canonical SMILES |

CC(=O)OC1C2CSC(O2)(C(C1O)OC(C)(C)C)[Si](C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 136250523 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Addition: This reaction involves the addition of atoms or groups to a double or triple bond, often using catalysts like palladium or platinum.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 136250523 has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of CID 136250523 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 136250523 is compared below with two structurally related oscillatoxin derivatives: oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) . These compounds were selected due to their shared polyketide backbone and functional group motifs, which are critical for their bioactivity and physicochemical properties.

Table 1: Structural and Functional Comparison

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Formula | Not explicitly provided* | C₃₄H₅₀O₈ | C₃₅H₅₂O₈ |

| Molecular Weight | Not explicitly provided* | 610.75 g/mol | 624.78 g/mol |

| Key Functional Groups | Cyclic ether, hydroxyl groups | Epoxide, lactone, hydroxyl | Epoxide, lactone, methyl substitution |

| Biological Activity | Hypothesized cytotoxicity | Cytotoxic, inhibits protein phosphatases | Enhanced membrane permeability due to methyl group |

| Analytical Methods | GC-MS, vacuum distillation | NMR, LC-MS | NMR, LC-MS |

*Molecular formula and weight for this compound inferred from mass spectral data in Figure 1D .

Key Findings:

Structural Similarities: All three compounds feature polyketide-derived cores with oxygenated functional groups (e.g., hydroxyls, epoxides), which are critical for their interactions with biological targets such as enzymes or membranes .

Functional Differences: The methyl substitution in CID 185389 enhances its lipophilicity compared to CID 101283546, likely improving membrane permeability and bioavailability . this compound’s volatility (evidenced by GC-MS elution profile) distinguishes it from non-volatile oscillatoxins, implying divergent applications in analytical or industrial settings .

Analytical Challenges :

- While oscillatoxins are typically characterized using NMR and LC-MS, this compound’s identification relied on GC-MS, highlighting the need for method-specific optimization in compound comparison studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.